molecular formula C20H20N2O2 B555245 N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide CAS No. 60285-95-2

N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide

Cat. No.: B555245
CAS No.: 60285-95-2
M. Wt: 320.4 g/mol
InChI Key: NWIDLOZVSJGOFK-SFHVURJKSA-N
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Description

N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a methoxy-substituted naphthalene ring attached to a phenylalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxynaphthalene and L-phenylalanine.

    Amidation Reaction: The key step involves the formation of an amide bond between the carboxyl group of L-phenylalanine and the amine group of 4-methoxynaphthalene. This is usually achieved through a coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound can be used as a probe to study protein-ligand interactions. Its ability to interact with specific proteins makes it valuable in the investigation of biochemical pathways and mechanisms.

Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features may allow it to interact with various biological targets, making it a candidate for drug discovery efforts.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-Methoxynaphthalen-2-yl)-L-alaninamide
  • N-(4-Methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide
  • N-(4-Methoxynaphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide

Comparison: N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide is unique due to the presence of the phenylalanine moiety, which imparts specific stereochemical and electronic properties. This distinguishes it from similar compounds that may have different amino acid or heterocyclic components. The phenylalanine moiety can influence the compound’s binding affinity and selectivity for biological targets, making it a valuable scaffold for drug design.

Properties

IUPAC Name

(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-24-19-13-16(12-15-9-5-6-10-17(15)19)22-20(23)18(21)11-14-7-3-2-4-8-14/h2-10,12-13,18H,11,21H2,1H3,(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIDLOZVSJGOFK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427402
Record name N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60285-95-2
Record name N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60285-95-2
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